Thalidomide-O-acetamido-PEG2-C2-acid
Description
Thalidomide-O-acetamido-PEG2-C2-acid (CAS: n/a) is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. It comprises three critical components:
- E3 ubiquitin ligase ligand: Derived from thalidomide, which recruits cereblon (CRBN) E3 ligase.
- Linker: A polyethylene glycol (PEG2) chain providing spatial flexibility between the ligand and target-binding moiety.
- Terminal functional group: A carboxylic acid (-COOH) for conjugation to target protein ligands via amide bond formation.
Properties
Molecular Formula |
C22H25N3O10 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H25N3O10/c26-16-5-4-14(20(30)24-16)25-21(31)13-2-1-3-15(19(13)22(25)32)35-12-17(27)23-7-9-34-11-10-33-8-6-18(28)29/h1-3,14H,4-12H2,(H,23,27)(H,28,29)(H,24,26,30) |
InChI Key |
FEZXVYUXHZOQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₂H₂₅N₃O₁₀
- Molecular Weight: 491.453 g/mol
- Purity: ≥95% (HPLC)
- Storage: Refrigerated (2–8°C), stable for 12 months post-delivery.
This compound is widely used in PROTAC development to degrade disease-relevant proteins, leveraging the ubiquitin-proteasome system.
Structural and Functional Differences
Below is a comparative analysis of Thalidomide-O-acetamido-PEG2-C2-acid with structurally related PROTAC building blocks:
Table 1: Comparative Overview of Thalidomide-Based PROTAC Building Blocks
Key Observations
Linker Design and Impact :
- PEG2 vs. PEG3 : The target compound’s PEG2 linker balances solubility and steric flexibility, whereas PEG3 derivatives (e.g., CAS 2387510-82-7) may enhance solubility but reduce cellular permeability due to increased hydrophilicity.
Terminal Functional Groups :
- -COOH vs. -NH₂ : The carboxylic acid group in the target compound enables conjugation to amine-containing ligands, while amine-terminated variants (e.g., Thalidomide-O-amido-PEG2-NH₂ HCl) allow carboxyl-directed couplings. This difference influences ligand compatibility and synthetic strategies.
Molecular Weight and Purity :
- The target compound’s molecular weight (491.453 g/mol) is intermediate compared to smaller (e.g., 410.81 g/mol for C2-linked analogs) or larger derivatives.
Q & A
Q. What are the critical steps in synthesizing Thalidomide-O-acetamido-PEG2-C2-acid, and how is purity validated?
Synthesis typically involves:
Thalidomide derivatization : Introduction of the amido group at the oxygen position.
PEG2 linker conjugation : Covalent attachment of the PEG2 spacer via carbodiimide-mediated coupling.
C2-acid functionalization : Addition of the carboxylic acid group for downstream bioconjugation.
Quality control :
Q. How should researchers handle storage and stability challenges for this compound?
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the amide or ester bonds. Avoid repeated freeze-thaw cycles .
- Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC to detect decomposition products .
Q. What analytical techniques are recommended for characterizing structural integrity?
- Primary methods :
- Secondary methods : Infrared spectroscopy (IR) to validate carbonyl groups (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the PEG2 linker length influence PROTAC efficacy, and how can this be optimized?
- Role of PEG2 : Enhances solubility and reduces steric hindrance between the E3 ligase ligand (thalidomide) and the target protein .
- Optimization strategies :
- Case study : Substituting PEG2 with PEG3 in analogous compounds reduced degradation efficiency by 40%, highlighting the criticality of linker length .
Q. What experimental approaches resolve contradictions in batch-to-batch variability observed in PROTAC activity?
- Root cause analysis :
- Impurity profiling : Trace residual solvents (e.g., DMF) via gas chromatography (GC) that may inhibit cereblon binding .
- Peptide content analysis : Quantify free amine groups (via ninhydrin assay) to confirm consistent linker conjugation .
- Mitigation : Implement orthogonal purification (e.g., preparative HPLC followed by size-exclusion chromatography) to achieve >99% purity for sensitive assays .
Q. How can researchers validate the mechanism of action in targeted protein degradation studies?
- Key experiments :
- Competitive inhibition : Co-treat cells with excess free thalidomide to block cereblon binding; degradation should decrease by ≥70% .
- Proteasome inhibition : Use MG-132 to confirm degradation is proteasome-dependent (ubiquitinated proteins accumulate if effective) .
- Ternary complex formation : Surface plasmon resonance (SPR) to measure binding affinity between the compound, cereblon, and the target protein .
Q. What methodologies are recommended for analyzing pharmacokinetic (PK) properties in preclinical models?
- In vivo PK studies :
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response data in degradation assays?
- Model fitting : Use a four-parameter logistic curve (Hill equation) to calculate DC₅₀ (half-maximal degradation concentration) and Emax (maximal degradation efficacy).
- Error handling : Report confidence intervals (95% CI) and use ANOVA for inter-batch comparisons .
- Example : A study showing DC₅₀ = 10 nM ± 1.5 nM (n=3) indicates high reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
